molecular formula C8H9BrN2O B169034 N-(5-bromopyridin-2-yl)propanamide CAS No. 148612-11-7

N-(5-bromopyridin-2-yl)propanamide

Cat. No.: B169034
CAS No.: 148612-11-7
M. Wt: 229.07 g/mol
InChI Key: BBIDCRCDYZHCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)propanamide: is an organic compound with the molecular formula C8H9BrN2O . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 5-position of the pyridine ring and a propanamide group makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Carboxylic acids or nitriles.

    Reduction Products: Amines or alcohols.

    Coupling Products: Various substituted pyridines.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    N-(5-chloropyridin-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(5-fluoropyridin-2-yl)propanamide: Contains a fluorine atom instead of bromine.

    N-(5-iodopyridin-2-yl)propanamide: Contains an iodine atom instead of bromine.

Uniqueness:

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIDCRCDYZHCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 47.5 g of an aqueous solution containing 0.2 mol of 2-propionamido pyridine (Ie), a solution containing 71 g (0.5 ml) of disodium hydrogenphosphate dissolved in 450 g of water was added. To this mixture, a solution containing 49.2 g (0.31 mol) of bromine dissolved in 50 g of acetic acid was added with stirring at 10°-15° C. for 4 hours. After having been stirred at room temperature for one hour and then at 60° C. for one hour, the mixture was cooled. The crystal precipitated thereby was filtered. After the crystal was washed with water and dried, 38.8 g (yield: 84.7%) of 2-propionamido-5-bromopyridine (IIe) was obtained as a dark white crystal.
[Compound]
Name
aqueous solution
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
disodium hydrogenphosphate
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
49.2 g
Type
reactant
Reaction Step Three
Name
Quantity
450 g
Type
solvent
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.